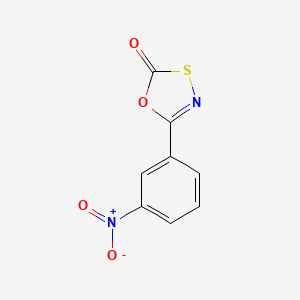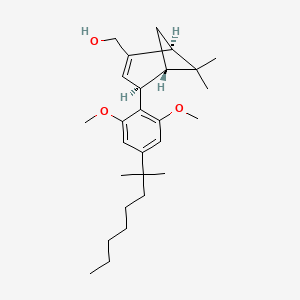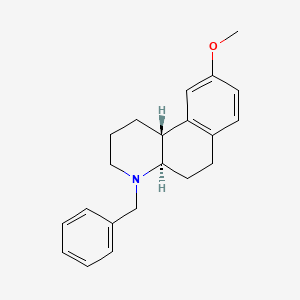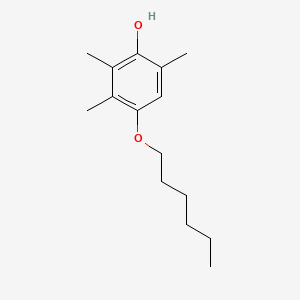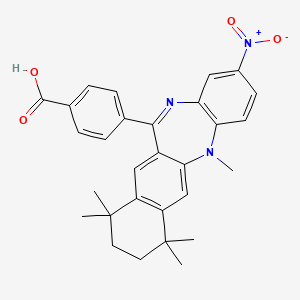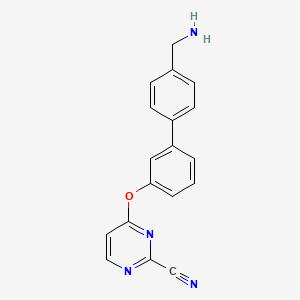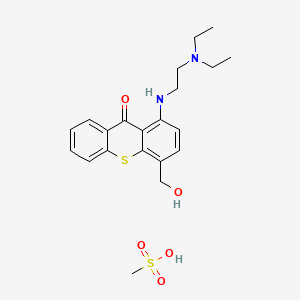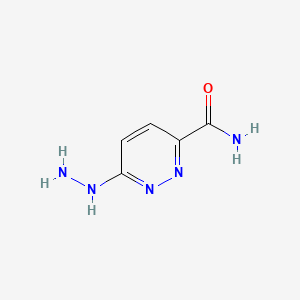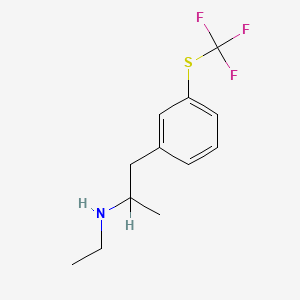
Tiflorex
Vue d'ensemble
Description
Tiflorex, également connu sous le nom de flutiorex, est un dérivé de la phénylalkylamine qui a été développé comme un agent anorexique dans les années 1970. Il est structurellement lié à la fenfluramine et au 4-MTA. This compound agit comme un stimulant du système nerveux central et a été principalement étudié pour son potentiel à supprimer l'appétit .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse du tiflorex implique plusieurs étapes clés :
Réduction de Rosenmund : Le processus commence par la réduction du chlorure de 3-(trifluorométhylthio)benzoyle en 3-(trifluorométhylthio)benzaldéhyde.
Réaction de Henry : Le benzaldéhyde subit une réaction de Henry avec le nitroéthane pour former le 1-(2-nitroprop-1-èn-1-yl)-3-(trifluorométhylsulfanyl)benzène.
Interconversion de groupes fonctionnels (FGI) : En utilisant un catalyseur de fer dans de l'acide chlorhydrique concentré, le composé nitro est converti en 1-(3’-trifluorométhylthiophényl)-2-propanone.
Amination réductrice : La dernière étape implique une amination réductrice avec de l'éthylamine et de l'acide formique comme réducteur pour produire du this compound.
Méthodes de Production Industrielle
Analyse Des Réactions Chimiques
Types de Réactions
Tiflorex subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former divers métabolites.
Réduction : Le groupe nitro aux étapes intermédiaires peut être réduit en amine.
Substitution : Le groupe trifluorométhylthio peut participer à des réactions de substitution.
Réactifs et Conditions Courants
Oxydation : Des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des catalyseurs de fer et de l'acide chlorhydrique sont utilisés pour la réduction des groupes nitro.
Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution impliquant le groupe trifluorométhylthio.
Principaux Produits
Les principaux produits formés à partir de ces réactions comprennent des intermédiaires tels que le 3-(trifluorométhylthio)benzaldéhyde et le 1-(3’-trifluorométhylthiophényl)-2-propanone, conduisant au produit final, le this compound .
Applications de la Recherche Scientifique
This compound a été étudié pour diverses applications de recherche scientifique :
Mécanisme d'Action
Le mécanisme d'action exact du this compound n'a pas été étudié de manière approfondie. Des composés similaires tels que la fenfluramine agissent comme des agents de libération sélective de la sérotonine et des agonistes des récepteurs 5-HT2. Il est probable que le this compound exerce ses effets par des voies similaires, influençant les niveaux de sérotonine et l'activité des récepteurs pour supprimer l'appétit .
Applications De Recherche Scientifique
Tiflorex has been studied for various scientific research applications:
Mécanisme D'action
The exact mechanism of action of tiflorex has not been extensively studied. similar compounds such as fenfluramine act as selective serotonin releasing agents and 5-HT2 receptor agonists. It is likely that this compound exerts its effects through similar pathways, influencing serotonin levels and receptor activity to suppress appetite .
Comparaison Avec Des Composés Similaires
Composés Similaires
Fenfluramine : Agit comme un agent de libération de la sérotonine et un agoniste des récepteurs 5-HT2, utilisé comme un coupe-faim.
Norfenfluramine : Un métabolite de la fenfluramine aux effets pharmacologiques similaires.
Unicité de this compound
This compound est unique en raison de son groupe trifluorométhylthio, qui améliore sa lipophilie et sa stabilité métabolique par rapport aux autres agents anorexiants. Cette caractéristique structurelle rend le this compound plus puissant dans la suppression de l'appétit et potentiellement plus efficace dans les applications cliniques .
Propriétés
Numéro CAS |
59173-25-0 |
|---|---|
Formule moléculaire |
C12H16F3NS |
Poids moléculaire |
263.32 g/mol |
Nom IUPAC |
N-ethyl-1-[3-(trifluoromethylsulfanyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C12H16F3NS/c1-3-16-9(2)7-10-5-4-6-11(8-10)17-12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3 |
Clé InChI |
HNONSDNCRNUTCT-UHFFFAOYSA-N |
SMILES |
CCNC(C)CC1=CC(=CC=C1)SC(F)(F)F |
SMILES canonique |
CCNC(C)CC1=CC(=CC=C1)SC(F)(F)F |
Apparence |
Solid powder |
Key on ui other cas no. |
59173-25-0 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
flutiorex flutiorex hydrochloride, (+-)-isomer flutiorex, (+)-isomer flutiorex, (-)-isomer SL 72340 tiflorex |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
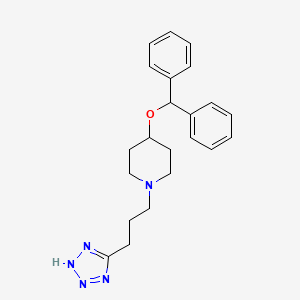

![3-[4-(8-fluoro-5H-[1]benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid](/img/structure/B1673414.png)

